4-Methoxy-3-nitro-N-phenylbenzamide
Overview
Description
4-Methoxy-3-nitro-N-phenylbenzamide is a nitrated benzamide . It is a light tan solid . Organic amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .
Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-nitro-N-phenylbenzamide is C15H15NO3 . The molecular weight is 257.2845 .Chemical Reactions Analysis
4-Methoxy-3-nitro-N-phenylbenzamide is a nitrated benzamide . It reacts with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases (weaker than water) .Physical And Chemical Properties Analysis
4-Methoxy-3-nitro-N-phenylbenzamide is a light tan solid . It may be sensitive to prolonged exposure to air . It is insoluble in water .Scientific Research Applications
Corrosion Inhibition
4-Methoxy-3-nitro-N-phenylbenzamide, as part of N-Phenyl-benzamide derivatives, demonstrates significant utility in corrosion inhibition. A study highlighted the impact of methoxy and nitro substituents on the inhibition behavior of these derivatives for mild steel corrosion in acidic conditions. The presence of a methoxy substituent was found to enhance the inhibition efficiency. These compounds acted as interface corrosion inhibitors, with high adsorption values and negative free energy values, suggesting a strong and spontaneous adsorption at metal/electrolyte interfaces. Electrochemical and surface analyses supported these findings, indicating their potential in protecting metals from corrosive environments (Mishra et al., 2018).
Synthesis and Characterization
Molecular Modeling and Spectroscopy
4-Methoxy-3-nitro-N-phenylbenzamide and its derivatives have been subjects of molecular modeling and spectroscopy studies. These studies aim to understand the structural and electronic properties of these compounds. For example, a study on 5-chloro-2-methoxy-N-phenylbenzamide derivatives used spectroscopic analyses and molecular modeling to elucidate their 3D structural configurations and potential medicinal applications. Such research contributes to the understanding of the physical and chemical properties of these compounds, which is crucial for their application in various scientific fields (Galal et al., 2018).
Application in Organic Synthesis
The utility of 4-Methoxy-3-nitro-N-phenylbenzamide in organic synthesis is evident in various studies. It has been used in the synthesis of coordination compounds and cyclometalated complexes. These compounds find applications in catalysis and material science. For instance, the synthesis of cyclometalated rhodium, iridium, and ruthenium complexes using N-methoxy-4-nitrobenzamide highlights its role in creating complexes that are key intermediates in C–H bond functionalization reactions (Zhou et al., 2018).
Safety And Hazards
This chemical is probably combustible . It may be sensitive to prolonged exposure to air . It is recommended to keep this material in a tightly-closed container under an inert atmosphere, and store it at refrigerated temperatures . In case of small spills and leakage, it is recommended to dampen the solid spill material with acetone, then transfer the dampened material to a suitable container .
properties
IUPAC Name |
4-methoxy-3-nitro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOCPBMVMBUTAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7025558 | |
Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |
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Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methoxy-3-nitro-n-phenylbenzamide is a light tan solid. (NTP, 1992) | |
Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20610 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 59 °F (NTP, 1992) | |
Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20610 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
4-Methoxy-3-nitro-N-phenylbenzamide | |
CAS RN |
97-32-5 | |
Record name | 4-METHOXY-3-NITRO-N-PHENYLBENZAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20610 | |
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Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |
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Record name | Benzamide, 4-methoxy-3-nitro-N-phenyl- | |
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Record name | Benzamide, 4-methoxy-3-nitro-N-phenyl- | |
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Record name | 4-Methoxy-3-nitro-N-phenylbenzamide | |
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Record name | 4-methoxy-3-nitro-N-phenylbenzamide | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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